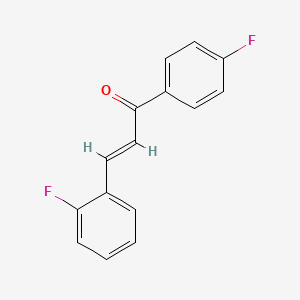

(E)-3-(2-fluorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one

Vue d'ensemble

Description

(E)-3-(2-fluorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one is a chalcone derivative, a class of organic compounds known for their diverse biological activities and applications in various fields. Chalcones are characterized by the presence of two aromatic rings linked by an α, β-unsaturated carbonyl group. This particular compound features fluorine atoms on both aromatic rings, which can influence its chemical properties and biological activities.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(2-fluorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out by reacting 2-fluorobenzaldehyde with 4-fluoroacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide in an ethanol solvent. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product precipitates out .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification steps such as recrystallization or chromatography to obtain the final product.

Analyse Des Réactions Chimiques

Electrophilic Addition Reactions

The electron-withdrawing fluorine substituents enhance the electrophilicity of the α,β-unsaturated carbonyl system, promoting reactions such as:

-

Michael Addition : Nucleophiles (e.g., amines, thiols) attack the β-carbon of the enone system, forming adducts.

-

Epoxidation : Reaction with peroxides (e.g., m-CPBA) forms epoxide derivatives.

Nucleophilic Substitution

The carbonyl group undergoes nucleophilic attack due to its polarization:

-

Reduction : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) reduces the ketone to a secondary alcohol.

-

Condensation Reactions : Reacts with hydrazines or hydroxylamines to form hydrazones or oximes.

Mechanistic Insights

The reactivity is governed by:

-

Conjugation Effects : The planar enone system delocalizes electron density, stabilizing transition states during addition reactions.

-

Fluorine Substituent Effects :

Structural Influences on Reactivity

Key bond lengths from single-crystal XRD studies ():

| Bond | Length (Å) | Significance |

|---|---|---|

| O1–C7 (carbonyl) | 1.213(2) | Typical for polarized C=O bonds |

| C8–C9 (α,β-C) | 1.463(3) | Conjugated double bond character |

| F1–C3 (2-F) | 1.360(3) | Strengthens electron withdrawal |

These structural features correlate with observed reaction rates and pathways.

Research Findings

Applications De Recherche Scientifique

(E)-3-(2-fluorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

Industry: Utilized in the development of materials with specific optical or electronic properties.

Mécanisme D'action

The mechanism of action of (E)-3-(2-fluorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one is not fully understood, but it is believed to interact with various molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s ability to form hydrogen bonds and interact with biological macromolecules. This can influence its binding affinity and specificity towards certain enzymes or receptors, leading to its observed biological effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

(E)-3-(2,6-difluorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one: Another fluorinated chalcone with similar structural features but different substitution patterns on the aromatic rings.

(E)-3-(4-bromophenyl)-1-(4-fluorophenyl)prop-2-en-1-one: A chalcone derivative with a bromine atom instead of a fluorine atom on one of the aromatic rings.

Uniqueness

(E)-3-(2-fluorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of fluorine atoms on both aromatic rings can enhance its stability and lipophilicity, making it a valuable compound for various applications.

Activité Biologique

(E)-3-(2-fluorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one, also known as a fluorinated chalcone, has garnered attention in recent years due to its potential biological activities, particularly in cancer treatment and as an antioxidant. This article explores its synthesis, structural characteristics, and biological effects based on diverse research findings.

Synthesis and Structural Characterization

The synthesis of this compound typically involves a condensation reaction between appropriate aromatic aldehydes and acetophenones. The compound is characterized using various techniques:

- Spectroscopic Methods : Infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry are employed to confirm the molecular structure and purity.

- Crystallography : Single crystal X-ray diffraction provides insights into the molecular arrangement and bonding characteristics.

The compound crystallizes in the centrosymmetric space group P21/c, with notable intermolecular interactions that influence its properties .

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound, particularly against melanoma cells. Research indicates that this compound exhibits significant antiproliferative effects through several mechanisms:

- Cell Cycle Arrest : The compound induces G2/M phase cell cycle arrest, which is associated with the modulation of key proteins such as cyclin B1 and p21. This disruption leads to a halt in cell division and promotes apoptosis .

- Apoptosis Induction : Apoptotic pathways are activated, evidenced by increased levels of pro-apoptotic proteins like Bax and a decrease in anti-apoptotic proteins such as Bcl-xL. The activation of caspases 3/7 further confirms the induction of apoptosis .

The following table summarizes key findings from studies on the biological activity of this compound:

Antioxidant Activity

In addition to its anticancer properties, this compound has demonstrated antioxidant activity. Studies suggest that the presence of fluorine atoms enhances its ability to scavenge free radicals, thereby protecting cellular components from oxidative stress .

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound in various cancer cell lines. For instance:

Propriétés

IUPAC Name |

(E)-3-(2-fluorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10F2O/c16-13-8-5-12(6-9-13)15(18)10-7-11-3-1-2-4-14(11)17/h1-10H/b10-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWCCSQWIFBNAHF-JXMROGBWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=CC(=O)C2=CC=C(C=C2)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)/C=C/C(=O)C2=CC=C(C=C2)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10F2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2805-55-2 | |

| Record name | NSC54888 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54888 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.